molecular formula C15H11NO3 B11938165 (3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone CAS No. 301538-51-2

(3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B11938165
CAS No.: 301538-51-2
M. Wt: 253.25 g/mol
InChI Key: ZGAUYGWURKFNCJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of (3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

301538-51-2

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

(3-amino-7-hydroxy-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C15H11NO3/c16-12-10-7-4-8-11(17)14(10)19-15(12)13(18)9-5-2-1-3-6-9/h1-8,17H,16H2

InChI Key

ZGAUYGWURKFNCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)O)N

Origin of Product

United States

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